



Spectroscopic Analysis of Refrigerant 502 Components: An In-depth Technical Guide

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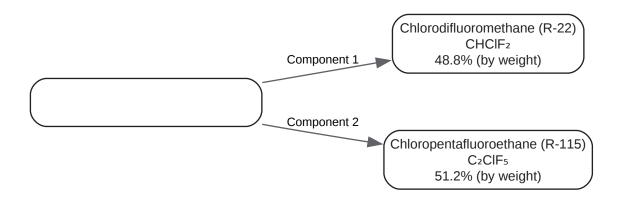


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the components of **Refrigerant 502** (R-502), an azeotropic mixture of chlorodifluoromethane (R-22) and chloropentafluoroethane (R-115). The production of R-502 has been phased out under the Montreal Protocol due to its ozone-depleting potential. However, its continued presence in older refrigeration systems and the need for accurate monitoring and identification of its components necessitate a thorough understanding of its spectroscopic characteristics. This document details the infrared, Raman, and mass spectrometric data for R-22 and R-115, along with the experimental protocols for their analysis.

Composition of Refrigerant 502

Refrigerant 502 is an azeotropic refrigerant blend consisting of 48.8% chlorodifluoromethane (R-22) and 51.2% chloropentafluoroethane (R-115) by weight.





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Figure 1: Composition of Refrigerant 502.

Spectroscopic Data

The following sections present the key spectroscopic data for the individual components of R-502. This data is crucial for the qualitative and quantitative analysis of the refrigerant blend.

Chlorodifluoromethane (R-22)

Table 1: Infrared (IR) Spectroscopy Data for Chlorodifluoromethane (R-22)

Wavenumber (cm ⁻¹)	Vibrational Mode
3023	ν ₁ (C-H stretch)
1345	V2 (CH bend)
1118	v₃ (C-F stretch)
829	V4 (C-Cl stretch)
595	V₅ (CF₂ scissors)
427	ν ₆ (CF ₂ wag)
1178	V ₇ (CH wag)
821	ν ₈ (CF ₂ twist)
352	V ₉ (CF ₂ rock)

Table 2: Raman Spectroscopy Data for Chlorodifluoromethane (R-22)



Raman Shift (cm ⁻¹)	Vibrational Mode	
3022	νı (C-H stretch)	
1344	ν ₂ (CH bend)	
1117	ν₃ (C-F stretch)	
809	ν ₄ (C-Cl stretch)	
594	V₅ (CF₂ scissors)	
426	ν ₆ (CF ₂ wag)	
1177	ν ₇ (CH wag)	
809	ν ₈ (CF ₂ twist)	
351	V9 (CF2 rock)	

Table 3: Mass Spectrometry (MS) Data for Chlorodifluoromethane (R-22)

m/z	Relative Intensity (%)	Ion Fragment
51	100	[CHF ₂] ⁺
86	35	[CHClF ₂] ⁺ (Molecular Ion)
88	11	[³⁷ CICHF ₂] ⁺ (Isotope Peak)
67	8	[CCIF ₂] ⁺
31	7	[CF]+

Chloropentafluoroethane (R-115)

Table 4: Infrared (IR) Spectroscopy Data for Chloropentafluoroethane (R-115)



Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	
1320	C-C stretch	
1238	CF₃ asymmetric stretch	
1115	CF ₂ stretch	
970	CF₃ symmetric stretch	
830	C-CI stretch	
600	CF ₂ scissors	
550	CF₃ deformation	
450	CF2 wag	
380	CF₃ rock	
310	C-C-Cl bend	
250	CF ₂ rock	
220	Torsion	

Table 5: Mass Spectrometry (MS) Data for Chloropentafluoroethane (R-115)

m/z	Relative Intensity (%)	lon Fragment
119	100	[C ₂ F ₅] ⁺
154	15	[C ₂ CIF ₅] ⁺ (Molecular Ion)
156	5	[C2 ³⁷ ClF5] ⁺ (Isotope Peak)
69	12	[CF ₃]+
100	8	[C ₂ F ₄] ⁺
85	7	[CCIF ₂] ⁺

Note on R-115 Raman Data: A comprehensive, high-resolution Raman spectrum with detailed peak assignments for chloropentafluoroethane (R-115) was not readily available in the



surveyed public literature. Researchers requiring this specific data may need to perform experimental measurements or consult specialized spectroscopic databases.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of gaseous refrigerants like R-22 and R-115. Instrument parameters should be optimized for the specific analytical requirements.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the refrigerant components for identification and quantification.

Methodology:

- Sample Preparation:
 - Ensure the gas cell is clean and free of contaminants by purging with dry nitrogen gas.
 - Evacuate the gas cell to a low pressure (e.g., < 1 Torr).
 - Introduce the gaseous refrigerant sample into the cell to a desired pressure. The pressure will depend on the path length of the cell and the absorption coefficients of the analytes.
- Instrumentation (Fourier Transform Infrared FTIR Spectrometer):
 - Light Source: Globar or other suitable mid-infrared source.
 - Beamsplitter: KBr or other appropriate material for the mid-IR range.
 - Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.
 - Gas Cell: A gas cell with a known path length (e.g., 10 cm) and windows transparent to mid-IR radiation (e.g., KBr or ZnSe).
- Data Acquisition:



- Collect a background spectrum of the evacuated or nitrogen-filled gas cell.
- Collect the sample spectrum with the refrigerant in the gas cell.
- The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Resolution: Typically 1-4 cm⁻¹.
- Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signalto-noise ratio.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the refrigerant components, which provides complementary vibrational information to IR spectroscopy.

Methodology:

- Sample Preparation:
 - A high-pressure gas cell or a sealed capillary tube can be used to contain the gaseous or liquefied refrigerant sample.
 - Ensure the sample container is clean and free from fluorescent impurities.
- Instrumentation (Dispersive Raman Spectrometer):
 - Excitation Source: A continuous-wave (CW) laser, typically in the visible or near-infrared region (e.g., 532 nm, 785 nm) to minimize fluorescence.
 - Sample Illumination: The laser is focused onto the sample, and the scattered light is collected at a 90° or 180° (backscattering) geometry.
 - Spectrometer: A high-resolution spectrometer with a diffraction grating to disperse the scattered light.



- Detector: A sensitive charge-coupled device (CCD) detector, often cooled to reduce thermal noise.
- Filters: A notch or edge filter is used to remove the strong Rayleigh scattered light at the laser wavelength.

Data Acquisition:

- Acquire the Raman spectrum over the desired spectral range (e.g., 100 3500 cm⁻¹
 Raman shift).
- The acquisition time and number of accumulations will depend on the Raman scattering cross-section of the sample and the laser power.
- Perform a wavenumber calibration using a standard reference material (e.g., neon lamp, cyclohexane).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the refrigerant mixture and obtain their individual mass spectra for identification and quantification.

Methodology:

- Sample Introduction:
 - A gas-tight syringe or a gas sampling valve is used to introduce a known volume of the gaseous refrigerant mixture into the GC inlet.
 - For trace analysis, a preconcentration step using a cold trap may be employed.
- Gas Chromatography (GC):
 - Injector: Split/splitless injector, typically operated at a temperature that ensures rapid vaporization of the sample (e.g., 150-200 °C).
 - Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

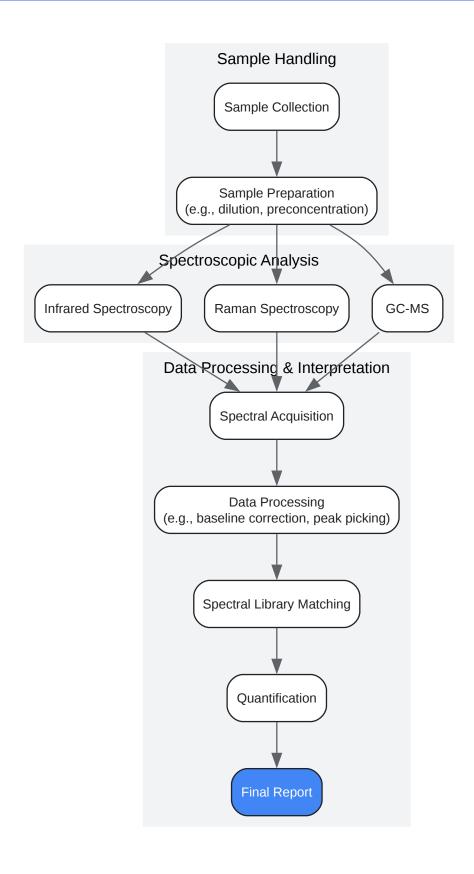


- Column: A capillary column suitable for separating volatile halogenated hydrocarbons. A common choice is a porous layer open tubular (PLOT) column or a column with a midpolarity stationary phase.
- Oven Temperature Program: A temperature program is used to separate the components based on their boiling points and interaction with the stationary phase. A typical program might start at a sub-ambient temperature and ramp up to a higher temperature.
- Mass Spectrometry (MS):
 - Interface: A heated transfer line connects the GC column outlet to the MS ion source.
 - Ionization: Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a range of mass-to-charge ratios (e.g., m/z 30-300).
 - Detector: An electron multiplier.
- Data Analysis:
 - The total ion chromatogram (TIC) shows the separation of the components over time.
 - The mass spectrum of each chromatographic peak is extracted and compared to a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.
 - Quantification can be performed by creating a calibration curve using standards of known concentrations.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of refrigerants and the compositional relationship of R-502.





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